Rabeprazole Sulfone
Overview
Description
Rabeprazole is an antiulcer drug in the class of proton pump inhibitors. It is used to treat duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome, a condition where the stomach produces too much acid .
Synthesis Analysis
Rabeprazole Sulfone can be synthesized through various methods . One method involves adding Rabeprazole sulphide to an aqueous sodium hydroxide solution at room temperature. The solution is cooled and N-chlorosuccinimide is added slowly over a period of around 2 hours. After completion of the reaction, aqueous sodium thiosulphate is added, and the pH is adjusted to 12.50 to 13.50 with sodium hydroxide .Molecular Structure Analysis
The molecular formula of Rabeprazole Sulfone is C18H21N3O4S, and its molecular weight is 375.44 .Chemical Reactions Analysis
Rabeprazole Sulfone is a metabolite of Rabeprazole, which is metabolized by human cytochrome P450 enzymes CYP2C19 and CYP3A to demethyl and sulfone metabolites .Physical And Chemical Properties Analysis
The molecular formula of Rabeprazole Sulfone is C18H21N3O4S, and its molecular weight is 375.44 .Scientific Research Applications
Chromatographic Separations
Rabeprazole Sulfone has been used in the development and validation of a UPLC (Ultra Performance Liquid Chromatography) method . A fractional factorial design was utilized to study the effects of pH, organic solvent in mobile phases A&B, and flow rate on the resolution of Rabeprazole and Rabeprazole Sulfone, which had closely eluting peaks .
Pharmaceutical Impurities
Rabeprazole Sulfone has been identified as an impurity in bulk preparations of Rabeprazole . This makes it important in the field of pharmaceutical quality control, where impurities must be identified and quantified.
Metabolite Studies
As a metabolite of Rabeprazole, Rabeprazole Sulfone is of interest in pharmacokinetic studies . These studies can help researchers understand how Rabeprazole is metabolized in the body, which is crucial for determining dosage, potential side effects, and drug interactions.
Cytochrome P450 Studies
Rabeprazole Sulfone is formed from Rabeprazole by the cytochrome P450 (CYP) isoform CYP3A . This makes it a useful compound in studies investigating the activity of this particular enzyme.
Mechanism of Action
Target of Action
Rabeprazole Sulfone primarily targets the H+/K+ ATPase in the parietal cells of the stomach . These cells are responsible for secreting hydrochloric acid (HCl), which is crucial for digestion .
Mode of Action
Rabeprazole Sulfone is a prodrug, meaning it is initially inactive and is converted into its active form in the acidic environment of the parietal cells . Once activated, it inhibits the H+/K+ ATPase, thereby suppressing both basal and stimulated gastric acid secretion . This inhibition is dose-dependent .
Biochemical Pathways
Rabeprazole Sulfone affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K+ ATPase, it prevents the final step of acid secretion in the stomach . This leads to a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
Rabeprazole Sulfone has a bioavailability of 52% . It is metabolized in the liver by CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by Rabeprazole Sulfone results in the healing of gastrointestinal ulcers and the reduction of symptoms of gastroesophageal reflux disease (GERD) . It also helps in the eradication of Helicobacter pylori and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole Sulfone is influenced by the acidic environment of the stomach. The drug is activated in this environment, allowing it to inhibit the H+/K+ ATPase . Additionally, genetic factors such as the presence of certain CYP2C19 genotypes can influence the drug’s efficacy .
Safety and Hazards
Rabeprazole may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, sudden pain or trouble moving your hip, wrist, or back, seizure (convulsions), kidney problems, new or worsening symptoms of lupus, low magnesium, or signs of bleeding (if you also take warfarin) .
Future Directions
properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
Record name | Rabeprazole Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole Sulfone | |
CAS RN |
117976-47-3 | |
Record name | Rabeprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rabeprazole Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RABEPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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